molecular formula C6H6N4O2 B15248756 8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione

8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione

Cat. No.: B15248756
M. Wt: 166.14 g/mol
InChI Key: RPKMANURGCTGSI-UHFFFAOYSA-N
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Description

8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrogen atoms in the ring structure imparts unique chemical properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4-ylphosphine oxides
  • 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines
  • Pyrazolo[1,5-a]pyrimidine derivatives

Uniqueness

8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is unique due to its specific ring structure and the presence of a methyl group at the 8-position This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

8-methyl-1H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C6H6N4O2/c1-3-2-7-10-4(3)8-5(11)9-6(10)12/h2H,1H3,(H2,8,9,11,12)

InChI Key

RPKMANURGCTGSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)NC(=O)N2N=C1

Origin of Product

United States

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